molecular formula C9H19NO B12121558 2-Ethoxycycloheptan-1-amine

2-Ethoxycycloheptan-1-amine

Cat. No.: B12121558
M. Wt: 157.25 g/mol
InChI Key: UMQVSWNKTFNAEL-UHFFFAOYSA-N
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Description

2-Ethoxycycloheptan-1-amine is an organic compound characterized by a seven-membered cycloheptane ring with an ethoxy group and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycycloheptan-1-amine typically involves the reaction of cycloheptanone with ethoxyamine under controlled conditions. The process may include:

    Condensation Reaction: Cycloheptanone reacts with ethoxyamine in the presence of a catalyst such as anhydrous potassium carbonate or p-toluenesulfonic acid.

    Reduction: The resulting imine intermediate can be reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted cycloheptane derivatives.

Scientific Research Applications

2-Ethoxycycloheptan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxycycloheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and amine groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Cycloheptanamine: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Methoxycycloheptan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    Cycloheptanol: Contains a hydroxyl group instead of an amine, resulting in different chemical properties and uses.

Uniqueness: 2-Ethoxycycloheptan-1-amine’s unique combination of an ethoxy group and an amine group on a cycloheptane ring provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-ethoxycycloheptan-1-amine

InChI

InChI=1S/C9H19NO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7,10H2,1H3

InChI Key

UMQVSWNKTFNAEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCCC1N

Origin of Product

United States

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